molecular formula C20H23ClFN3O3 B12731799 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- CAS No. 183135-63-9

3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo-

Cat. No.: B12731799
CAS No.: 183135-63-9
M. Wt: 407.9 g/mol
InChI Key: DLNPUAYZCMIBLE-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity and are commonly used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- typically involves multiple steps, including the formation of the quinoline core, introduction of the chloro and fluoro substituents, and the attachment of the piperazinyl group. Common reagents used in these reactions include cyclopropylamine, fluoroaniline, and isopropylpiperazine. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization and chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially converting the 4-oxo group to a hydroxyl group.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in the presence of a solvent like acetonitrile.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology

It is studied for its antibacterial properties and its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Medicine

The compound is investigated for its potential use in treating bacterial infections, particularly those caused by Gram-negative bacteria.

Industry

It may be used in the development of new antibacterial agents and in the formulation of pharmaceutical products.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo- is unique due to its specific substituents, which may confer distinct pharmacokinetic properties and antibacterial activity compared to other quinolones.

Properties

CAS No.

183135-63-9

Molecular Formula

C20H23ClFN3O3

Molecular Weight

407.9 g/mol

IUPAC Name

8-chloro-1-cyclopropyl-6-fluoro-4-oxo-7-(4-propan-2-ylpiperazin-1-yl)quinoline-3-carboxylic acid

InChI

InChI=1S/C20H23ClFN3O3/c1-11(2)23-5-7-24(8-6-23)18-15(22)9-13-17(16(18)21)25(12-3-4-12)10-14(19(13)26)20(27)28/h9-12H,3-8H2,1-2H3,(H,27,28)

InChI Key

DLNPUAYZCMIBLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F

Origin of Product

United States

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